molecular formula C17H17N3O4S B3680884 4-ethoxy-N-[(2-methylphenyl)carbamothioyl]-3-nitrobenzamide

4-ethoxy-N-[(2-methylphenyl)carbamothioyl]-3-nitrobenzamide

Cat. No.: B3680884
M. Wt: 359.4 g/mol
InChI Key: QGXKUWUYVUBHGP-UHFFFAOYSA-N
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Description

4-ethoxy-N-[(2-methylphenyl)carbamothioyl]-3-nitrobenzamide is a complex organic compound with a unique structure that includes an ethoxy group, a carbamothioyl group, and a nitrobenzamide moiety

Preparation Methods

The synthesis of 4-ethoxy-N-[(2-methylphenyl)carbamothioyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The ethoxy group is introduced through an etherification reaction, while the carbamothioyl group is added via a thiourea derivative. The nitro group is usually introduced through a nitration reaction using nitric acid and sulfuric acid under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

4-ethoxy-N-[(2-methylphenyl)carbamothioyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-ethoxy-N-[(2-methylphenyl)carbamothioyl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[(2-methylphenyl)carbamothioyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy and carbamothioyl groups may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity to targets.

Comparison with Similar Compounds

Similar compounds to 4-ethoxy-N-[(2-methylphenyl)carbamothioyl]-3-nitrobenzamide include other nitrobenzamide derivatives and carbamothioyl compounds. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical and biological properties. The unique combination of the ethoxy, carbamothioyl, and nitro groups in this compound distinguishes it from other related compounds and contributes to its specific applications and effects.

Properties

IUPAC Name

4-ethoxy-N-[(2-methylphenyl)carbamothioyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-3-24-15-9-8-12(10-14(15)20(22)23)16(21)19-17(25)18-13-7-5-4-6-11(13)2/h4-10H,3H2,1-2H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXKUWUYVUBHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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